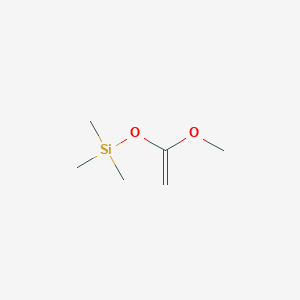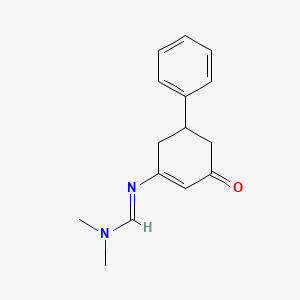
3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a tert-butyl group, an ethoxyphenyl group, and a methoxybenzenesulfonamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide typically involves the following steps:
Formation of the sulfonamide bond: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous flow reactors: To ensure consistent reaction conditions and high yields.
Automated purification systems: For efficient isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide.
Reduction: 3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenamine.
Substitution: 3-tert-butyl-N-(2-substituted phenyl)-4-methoxybenzenesulfonamide.
Scientific Research Applications
3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antibacterial properties, similar to other sulfonamide compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide involves its interaction with biological targets, particularly enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide: Lacks the tert-butyl group.
3-tert-butyl-N-(2-hydroxyphenyl)-4-methoxybenzenesulfonamide: Contains a hydroxyl group instead of an ethoxy group.
3-tert-butyl-N-(2-ethoxyphenyl)-benzenesulfonamide: Lacks the methoxy group.
Uniqueness
3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide is unique due to the combination of its tert-butyl, ethoxyphenyl, and methoxybenzenesulfonamide groups. This unique structure contributes to its specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C19H25NO4S |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
3-tert-butyl-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H25NO4S/c1-6-24-18-10-8-7-9-16(18)20-25(21,22)14-11-12-17(23-5)15(13-14)19(2,3)4/h7-13,20H,6H2,1-5H3 |
InChI Key |
VJXNYLHMJMQMCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12123802.png)
![5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12123808.png)
![4-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12123815.png)

![4-Chloro-2-[(4-fluorophenyl)(piperidin-1-yl)methylidene]-3-oxobutanenitrile](/img/structure/B12123821.png)


![{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}(4-fluorophenyl)amine](/img/structure/B12123846.png)
![2-{[(3-methoxyphenyl)methylidene]amino}-9H-fluoren-9-one](/img/structure/B12123849.png)
![2-Pyrimidinamine, 4-[2-(3-chlorophenyl)ethenyl]-](/img/structure/B12123854.png)

![5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12123871.png)
